molecular formula C18H16ClFN2O2S2 B2450140 4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 894005-31-3

4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2450140
CAS No.: 894005-31-3
M. Wt: 410.91
InChI Key: SIWBGKLSDOAWEZ-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (CAS 894005-31-3) is a synthetic benzenesulfonamide derivative incorporating a fluorophenyl-thiazole moiety, provided as a high-purity reference standard for research purposes. This compound has a molecular formula of C18H16ClFN2O2S2 and a molecular weight of 410.91 g/mol . Sulfonamide-thiazole hybrids represent a significant area of investigation in medicinal chemistry. The 2-aminothiazole scaffold is recognized for its wide range of pharmacological applications and serves as a key intermediate in synthesizing biologically active molecules . Structurally related benzene sulfonamide thiazole compounds are actively being explored in oncology research for their potential to inhibit key kinases, such as members of the Raf kinase family, which are implicated in the MAPK signaling pathway crucial for cell proliferation and survival . Furthermore, benzenesulfonamide derivatives are well-known for their ability to inhibit carbonic anhydrase isoforms , with the tumor-associated transmembrane isoform CA IX being a prominent target for the development of novel anti-proliferative agents . This product is intended for research applications, including but not limited to in vitro enzyme inhibition studies, investigation of signal transduction pathways, and early-stage anticancer drug discovery. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S2/c1-12-17(25-18(22-12)13-2-6-15(20)7-3-13)10-11-21-26(23,24)16-8-4-14(19)5-9-16/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWBGKLSDOAWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and the sulfonamide group. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C17H18ClFN2O2SC_{17}H_{18}ClFN_{2}O_{2}S with a molecular weight of approximately 364.85 g/mol. Its structure features a thiazole ring, which is often associated with biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. For instance, derivatives similar to 4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide have been evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of thiazole derivatives that demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of thiazole-containing compounds are also well-documented. A comparative study involving thiazole derivatives showed that certain compounds exhibited significant inhibitory effects on cancer cell lines such as MCF7 (human breast adenocarcinoma) . The mechanism of action often involves the disruption of cellular processes in cancer cells, making these compounds candidates for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its target proteins. Such studies provide insights into the compound's potential efficacy and specificity towards particular biological targets, which is crucial for drug design .

Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting specific enzymes that are critical in disease pathways. For example, thiazole derivatives have been investigated for their ability to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant activity against various bacterial strains .
Study 2Anticancer PotentialShowed promising results against MCF7 cell line; further investigation needed .
Study 3Molecular DockingProvided insights into binding affinities with target proteins .

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, influencing pathways related to cardiovascular health and cellular signaling.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H17ClFN2O2S\text{C}_{15}\text{H}_{17}\text{Cl}\text{F}\text{N}_2\text{O}_2\text{S}

This formula indicates the presence of chlorine and fluorine substituents, which are significant for its biological activity.

Biological Activity Overview

Research into the biological activity of sulfonamide compounds has revealed diverse pharmacological effects, including:

  • Antimicrobial Properties : Many sulfonamides exhibit antibacterial activity by inhibiting bacterial folic acid synthesis.
  • Cardiovascular Effects : Some studies indicate that sulfonamides can influence perfusion pressure and coronary resistance, potentially through calcium channel modulation.

Cardiovascular Studies

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives, including those structurally related to this compound, significantly reduced perfusion pressure compared to controls. This suggests a potential mechanism involving calcium channel inhibition.

Table 1: Experimental Design for Perfusion Pressure Evaluation

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

The study found that the compound 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure in a time-dependent manner, indicating significant cardiovascular effects .

Docking Studies

Molecular docking studies have been employed to predict the interaction of sulfonamide derivatives with calcium channels. Theoretical analyses suggest that these compounds could bind effectively to calcium channel proteins, potentially altering their function and leading to observed physiological effects.

Pharmacokinetics and Toxicology

Pharmacokinetic evaluations using computational models (e.g., ADME/PK) have indicated that the compound may exhibit favorable absorption and distribution characteristics. However, further experimental validation is necessary to confirm these predictions and assess toxicity profiles.

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
SolubilityHigh
PermeabilityModerate
MetabolismHepatic
ExcretionRenal

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of sulfonamide-thiazole hybrids like this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, the thiazole core is constructed via Hantzsch thiazole synthesis, combining 4-fluorophenyl-substituted thiourea derivatives with α-halo ketones. The ethyl linker is introduced through nucleophilic substitution or reductive amination. Finally, sulfonamide formation occurs via reaction of the amine intermediate with 4-chlorobenzenesulfonyl chloride. Key optimizations include controlling reaction temperature (e.g., 0–5°C for sulfonylation to avoid side reactions) and using catalysts like DMAP for improved yields .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-2 carbon at ~165 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 451.0721 for C19_{19}H16_{16}ClFN3_3O2_2S2_2).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide-thiazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles, dihedral angles, and non-covalent interactions. For example, the thiazole ring’s planarity (mean deviation <0.01 Å) and sulfonamide’s torsion angle (~75° relative to the benzene ring) can be quantified. Hydrogen bonding between the sulfonamide NH and thiazole N atom (distance ~2.8 Å) stabilizes the conformation, critical for target binding .

Q. What computational strategies predict this compound’s inhibitory activity against bacterial acps-pptase enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with acps-pptase’s active site (PDB ID: 3HVT). The fluorophenyl group may occupy a hydrophobic pocket, while the sulfonamide forms hydrogen bonds with Arg234.
  • MD Simulations : GROMACS assesses binding stability over 100 ns, calculating RMSD (<2.0 Å indicates stable binding) and binding free energy (MM-PBSA: ΔG ~−35 kcal/mol) .

Q. How does the 4-fluorophenyl substituent influence bioactivity compared to other aryl groups?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • 4-Fluorophenyl : Enhances metabolic stability (resists CYP450 oxidation) and improves bacterial membrane penetration (logP ~3.2).
  • Chlorophenyl analogs : Show higher potency (IC50_{50} ~0.8 µM vs. 1.2 µM for fluorophenyl) but poorer solubility.
  • Methyl substitution : At thiazole C-4 reduces steric hindrance, optimizing enzyme binding .

Q. What experimental designs optimize reaction yields in scaled-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Factors : Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and reaction time (6–24 h).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 1.2 mol% DMAP, 12 h) to maximize yield (85% vs. initial 62%) while minimizing byproducts. Statistical validation via ANOVA (p < 0.05) ensures reproducibility .

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported IC50_{50} values against bacterial targets?

  • Methodological Answer : Variations arise from assay conditions:

  • pH : Activity drops at pH >7.5 due to sulfonamide deprotonation.
  • Bacterial strain : Gram-negative (e.g., E. coli) may show 2-fold lower sensitivity than Gram-positive (S. aureus) due to outer membrane barriers.
  • Normalize data using internal controls (e.g., ciprofloxacin) and report MIC/MBC ratios to clarify bacteriostatic vs. bactericidal effects .

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